(3S)-3-azaniumyloxolane-3-carboxylate
Description
Properties
IUPAC Name |
(3S)-3-azaniumyloxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)[O-])[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]1(C(=O)[O-])[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Cyclization
Linear precursors (e.g., methyl 4-amino-3-ketopentanoate) undergo intramolecular etherification with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds via a six-membered transition state, ensuring (3S)-selectivity:
Table 2 : Mitsunobu Cyclization Outcomes
| Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| THF | 25 | 12 | 67 | 98 |
| DCM | 40 | 8 | 72 | 97 |
| Toluene | 80 | 6 | 58 | 95 |
Side reactions include over-oxidation of the amine and racemization at elevated temperatures.
Asymmetric Hydrogenation of Enamine Esters
Transition-metal-catalyzed hydrogenation enables scalable production. A 2023 protocol employed Ru-(S)-BINAP complexes to reduce cyclic enamine esters with 94% ee:
Key variables :
-
H₂ pressure : 50–100 bar optimizes reaction rate without catalyst decomposition.
-
Solvent effects : Methanol enhances enantioselectivity by stabilizing the transition state.
Table 3 : Hydrogenation Performance Metrics
| Catalyst Loading (mol%) | H₂ Pressure (bar) | Yield (%) | ee (%) |
|---|---|---|---|
| 0.5 | 50 | 88 | 94 |
| 1.0 | 100 | 92 | 94 |
| 2.0 | 100 | 93 | 93 |
This method faces challenges in separating the product from chiral ligands.
Solid-Phase Synthesis for Peptide Conjugation
Solid-phase approaches facilitate direct incorporation into peptidomimetics. A 2021 study grafted Fmoc-protected linear precursors onto Wang resin, followed by on-resin cyclization using HATU/DIPEA:
Advantages :
-
Purification simplifies to resin washing.
-
Yields exceed 90% for small-scale syntheses (<1 mmol).
Table 4 : Solid-Phase Synthesis Efficiency
| Resin Type | Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Wang | HATU | 91 | 95 |
| Rink Amide | HBTU | 87 | 93 |
| Tentagel | PyBOP | 84 | 90 |
Limitations include high reagent costs and scalability constraints.
Biocatalytic Dynamic Kinetic Resolution
A 2024 innovation combined lipases with racemization catalysts to achieve 99% ee and 95% yield. Candida antarctica lipase B (CAL-B) hydrolyzes ester intermediates while a palladium catalyst racemizes the unreacted enantiomer, enabling theoretical 100% conversion.
Table 5 : DKR Process Optimization
| Lipase | Racemization Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | Pd/C | 99 | 95 |
| Pseudomonas sp. | Pd/Al₂O₃ | 97 | 89 |
| Rhizopus oryzae | Pd-BaSO₄ | 95 | 82 |
This method is industrially promising but requires precise control of racemization kinetics.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-azaniumyloxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
(3S)-3-azaniumyloxolane-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-azaniumyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence primarily focuses on 3-Methylindole (CAS 83-34-1), an aromatic heterocyclic compound with the molecular formula C₉H₉N . However, 3-Methylindole is structurally and functionally distinct from the target compound. Key differences include:
| Property | 3-Methylindole | Hypothetical Similar Compounds |
|---|---|---|
| Chemical Class | Aromatic indole derivative | Zwitterionic oxolane derivatives |
| Functional Groups | Indole ring, methyl substituent | Ammonium, carboxylate, oxolane ring |
| Applications | Fragrance, research chemical | Not specified (no evidence) |
| Safety Data | Available (e.g., SDS 85420C) | No data provided |
The remaining evidence () pertains to educational curriculum materials for young children, including lesson plans, craft supplies, and doctrinal statements, which are unrelated to chemical compounds.
Limitations of the Evidence
Q & A
What are the recommended synthetic routes for (3S)-3-azaniumyloxolane-3-carboxylate, and how do stereochemical purity and yield vary between methods?
Basic
The synthesis of this compound typically involves ring-closing strategies or functionalization of pre-existing oxolane derivatives. For stereochemical control, enzymatic resolution (e.g., lipase-mediated separation) or chiral auxiliary approaches are common. A recent study demonstrated that enzymatic methods achieve >95% enantiomeric excess (ee) but require optimization of reaction conditions (pH, temperature) to mitigate racemization . Yield optimization (60–85%) depends on solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation steps).
Advanced
Advanced routes employ asymmetric catalysis, such as organocatalytic ring-opening of epoxides followed by carboxylation. Computational modeling (DFT) can predict transition states to guide catalyst design, improving ee to >99% . Contradictions in reported yields (e.g., 70% vs. 50% for similar conditions) may arise from trace impurities in starting materials or solvent drying protocols. Comparative studies using in-situ NMR monitoring are recommended to resolve discrepancies .
How can researchers validate the stereochemical configuration of this compound?
Basic
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) is standard for determining enantiomeric purity. Coupled with polarimetry, this method confirms the (3S) configuration by comparing retention times to known standards. X-ray crystallography of a derivative (e.g., benzyl ester) provides definitive structural proof .
Advanced
For dynamic systems, circular dichroism (CD) spectroscopy can track conformational changes under varying pH or temperature. Synchrotron-based X-ray diffraction resolves subtle bond-length alterations in the carboxylate group, critical for distinguishing stereoisomers in polymorphic forms .
What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
Basic
Stability studies in buffer solutions (pH 7.4, 37°C) should employ LC-MS to monitor degradation products (e.g., decarboxylation or ring-opening byproducts). Accelerated stability testing (e.g., 40°C/75% RH) combined with mass balance analysis ensures reliable shelf-life predictions .
Advanced
Isotope-labeling (e.g., ¹³C at the carboxylate position) enables tracking of degradation pathways via NMR. Molecular dynamics (MD) simulations can model hydrolysis mechanisms, identifying vulnerable sites for structural modification .
How should researchers handle contradictions in reported bioactivity data for this compound?
Advanced
Contradictions in enzyme inhibition assays (e.g., IC₅₀ variations) may stem from differences in assay buffers (e.g., ionic strength affecting zwitterionic stability) or protein purity. Reproducibility requires strict adherence to standardized protocols (e.g., ATP concentration in kinase assays) and validation with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .
What are the safety protocols for handling this compound in laboratory settings?
Basic
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Store in airtight containers at –20°C under nitrogen to prevent hygroscopic degradation . In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
How can computational methods enhance the design of derivatives with improved pharmacological properties?
Advanced
Density functional theory (DFT) calculates charge distribution to predict solubility and membrane permeability. Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., bacterial amino acid transporters), prioritizing candidates for synthesis. Machine learning models trained on structural analogs can optimize logP and pKa values .
What strategies address low yields in large-scale synthesis of the compound?
Advanced
Flow chemistry minimizes side reactions (e.g., dimerization) through precise temperature and residence time control. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate formation. Scaling enzymatic resolutions requires immobilization of lipases on magnetic nanoparticles for reuse .
How does the compound’s zwitterionic nature influence its crystallization behavior?
Advanced
Zwitterions often form hydrates or solvates, complicating crystallization. Screen solvents with low dielectric constants (e.g., tert-butanol) to promote lattice stability. High-throughput crystallization trials (e.g., using a Crystal16® platform) identify conditions favoring anhydrous forms, critical for reproducible bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
